
4-methylaniline;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylaniline, also known as p-toluidine, is an aromatic amine with the chemical formula C7H9N. When combined with sulfuric acid (H2SO4), it forms a compound that is significant in various chemical processes. This combination is particularly important in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylaniline can be synthesized through several methods, including the reduction of p-nitrotoluene. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of toluene with ammonia in the presence of a catalyst.
Industrial Production Methods
In industrial settings, 4-methylaniline is often produced by the nitration of toluene to form p-nitrotoluene, followed by catalytic hydrogenation. The reaction with sulfuric acid typically involves mixing the amine with concentrated sulfuric acid under controlled temperature conditions to avoid excessive heat and potential side reactions.
化学反応の分析
Types of Reactions
4-Methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-toluidine oxide.
Reduction: The nitro group in p-nitrotoluene can be reduced to form 4-methylaniline.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
- p-Toluidine oxide.
Reduction: 4-Methylaniline from p-nitrotoluene.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Methylaniline and its sulfuric acid derivative have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine reactivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Widely used in the production of rubber chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4-methylaniline involves its ability to undergo electrophilic aromatic substitution reactions. The amino group (-NH2) is an activating group, making the aromatic ring more reactive towards electrophiles. This reactivity is utilized in various chemical syntheses to introduce different functional groups into the aromatic ring.
類似化合物との比較
Similar Compounds
Aniline: The parent compound of aromatic amines, with a similar structure but without the methyl group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Toluidines: Isomers of methylaniline, including o-toluidine and m-toluidine.
Uniqueness
4-Methylaniline is unique due to the presence of the methyl group at the para position, which influences its reactivity and physical properties. This makes it particularly useful in specific industrial applications where other isomers or derivatives may not be as effective.
特性
CAS番号 |
68734-86-1 |
|---|---|
分子式 |
C14H20N2O4S |
分子量 |
312.39 g/mol |
IUPAC名 |
4-methylaniline;sulfuric acid |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*1-6-2-4-7(8)5-3-6;1-5(2,3)4/h2*2-5H,8H2,1H3;(H2,1,2,3,4) |
InChIキー |
VRGBMZVJXBBXMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


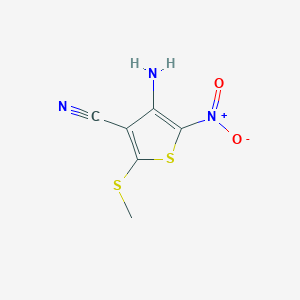
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
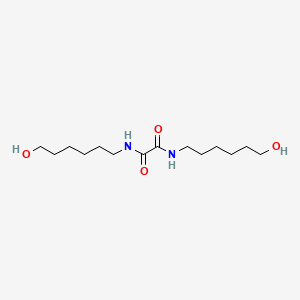
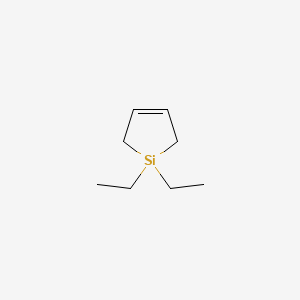
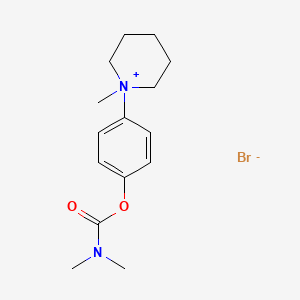


![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
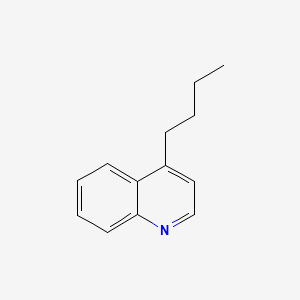
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
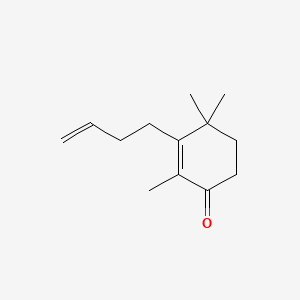

![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
